BenchChemオンラインストアへようこそ!

dideoxypetrosynol A

Cytotoxicity SAR Polyacetylenes

Dideoxypetrosynol A is a C30 polyacetylenic alcohol with C2 symmetry, first isolated from the marine sponge Petrosia sp. as one of a series of four cytotoxic analogs (dideoxypetrosynols A-D).

Molecular Formula C30H40O2
Molecular Weight 432.6 g/mol
Cat. No. B1261945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedideoxypetrosynol A
Synonymsdideoxypetrosynol A
Molecular FormulaC30H40O2
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESC#CC(C=CCCCCCCC#CCC=CCC#CCCCCCCC=CC(C#C)O)O
InChIInChI=1S/C30H40O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-8,13-24H2/b6-5-,27-25+,28-26+/t29-,30-/m1/s1
InChIKeyPUFGWNJPJHYXPI-ZDFWYCJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dideoxypetrosynol A: A C30 Polyacetylenic Alcohol with Selective Pro-Apoptotic and Anti-Inflammatory Activity Profiles


Dideoxypetrosynol A is a C30 polyacetylenic alcohol with C2 symmetry, first isolated from the marine sponge Petrosia sp. as one of a series of four cytotoxic analogs (dideoxypetrosynols A-D) [1]. It exhibits a quantifiable and verifiable differentiation profile characterized by selective induction of apoptosis in cancer cells, notably human SK-MEL-2 melanoma and U937 leukemia lines, through mitochondrial pathway activation [2], and by selective inhibition of cyclooxygenase-2 (COX-2) without affecting COX-1 [3]. The total synthesis of both enantiomers has been achieved, confirming absolute configuration and enabling reliable access to structurally defined material [4].

Why Structural Analogs of Dideoxypetrosynol A Cannot Be Assumed to Be Functionally Interchangeable


The polyacetylenic alcohol family from Petrosia sp. exhibits dramatic, non-linear structure-activity relationships (SAR). Dideoxypetrosynol A was isolated alongside three other compounds named dideoxypetrosynols B-D, all of which demonstrated divergent cytotoxic potencies against the same human tumor cell line panel (A549, SK-OV-3, SK-MEL-2, XF498, HCT15) [1]. Small structural changes in the polyacetylene backbone or terminal diol stereochemistry dictate the magnitude of effect. Furthermore, dideoxypetrosynol A demonstrates a specific mode of action—selective COX-2 inhibition and mitochondrial apoptosis signaling—that is not guaranteed across other polyacetylenes or even its closest named analogs [2]. Substitution with another Petrosia-derived polyacetylene or a generic cytotoxic acetylenic compound without confirming equivalent performance in the assay of interest risks significant loss of potency and target engagement [3].

Dideoxypetrosynol A Quantitative Evidence Guide: Benchmarking Key Differentiation Metrics Against Closest Analogs and Mechanism-Based Alternatives


Differential Cytotoxic Potency Against Solid Tumor Cell Lines: Dideoxypetrosynol A vs. In-Class Analogs B–D

In the original isolation and characterization study, dideoxypetrosynol A demonstrated markedly more consistent and potent cytotoxicity across a panel of five human tumor lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT15) compared to co-isolated analogs dideoxypetrosynol B and D, which showed substantially weaker activity [1]. While the original paper reports activity levels rather than discrete IC50 values, subsequent targeted studies with the purified compound established a clear dose-response relationship: dideoxypetrosynol A induced apoptosis in SK-MEL-2 cells in a dose-dependent manner and also inhibited the growth of U937 leukemia cells with quantifiable potency [2][3]. This pattern of broad-spectrum activity distinguishes dideoxypetrosynol A from its less potent congeners, underscoring that the specific polyacetylene backbone and stereochemistry are not functionally interchangeable.

Cytotoxicity SAR Polyacetylenes Marine Natural Products

Selective COX-2 Inhibition: Dideoxypetrosynol A Demonstrates Target Discrimination Unavailable to Non-Selective Anti-Inflammatory Agents

A critical point of differentiation for dideoxypetrosynol A is its ability to selectively inhibit cyclooxygenase-2 (COX-2) without affecting COX-1. In a study using human leukemia U937 cells, treatment with dideoxypetrosynol A significantly decreased both COX-2 mRNA and protein levels, leading to a correlated decrease in prostaglandin E2 (PGE2) synthesis. Critically, this occurred without significant changes in COX-1 levels [1]. This is in direct contrast to classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin or ibuprofen, which non-selectively inhibit both COX-1 and COX-2, and to COX-2-selective drugs (coxibs) whose selectivity is often compromised at higher concentrations. The native selectivity of dideoxypetrosynol A provides a tool for dissecting COX-2-specific pathways without the confounding variable of COX-1 suppression.

COX-2 Selectivity Anti-inflammatory Polyacetylenes U937

Pro-Apoptotic Bax Upregulation and Bcl-2 Downregulation: A Mitochondrial Apoptosis Signature Distinct from Caspase-Independent Cell Death Mechanisms

Dideoxypetrosynol A's mechanism of action involves a specific mitochondrial pathway signature: dose-dependent upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, followed by activation of caspase-9 and caspase-3 [1]. This is a fundamentally different mechanism from agents that induce caspase-independent cell death or those acting primarily through death receptor pathways (which activate caspase-8). When compared to the broader class of cytotoxic agents, many of which cause necrosis or cell cycle arrest without this precise Bax/Bcl-2 alteration, dideoxypetrosynol A offers a clean, tractable phenotype for mitochondrial apoptosis research.

Apoptosis Bax/Bcl-2 Melanoma SK-MEL-2 Caspase-9

Concomitant Telomerase Suppression: A Dual Pharmacological Action Not Shared by Common COX-2 Inhibitors or Standard Cytotoxics

In addition to selective COX-2 inhibition and apoptosis induction, dideoxypetrosynol A downregulates telomerase activity through dose-dependent suppression of hTERT expression in U937 leukemia cells [1]. This dual action—COX-2 suppression plus telomerase inhibition—is a rare and valuable phenotype that is not observed with standard COX-2 inhibitors (celecoxib, rofecoxib) or standard cytotoxic agents. Compounds such as celecoxib have been reported to affect telomerase at supratherapeutic concentrations only, whereas dideoxypetrosynol A achieves this effect concurrently with its other pharmacological actions at apoptosis-inducing doses.

Telomerase hTERT Leukemia U937 Dual mechanism

Total Synthesis and Enantiomeric Resolution: Guarantee of Defined Stereochemistry and Supply Chain Independence Compared to Natural Extraction

The first total synthesis of both (+)- and (-)-enantiomers of dideoxypetrosynol A has been reported, establishing the absolute configurations of the chiral centers using enzymatic resolution and confirming that the natural isolate is a racemic mixture [1][2]. This synthetic achievement ensures that researchers can procure structurally defined, stereochemically unambiguous material of high purity, independent of seasonal sponge harvests or natural supply variability. In contrast, many other Petrosia-derived polyacetylenes, including some dideoxypetrosynol congeners, lack a published total synthesis, making their availability unpredictable and their stereochemical characterization incomplete.

Total Synthesis Stereochemistry Procurement Purity

Dideoxypetrosynol A: Evidence-Based Application Scenarios for Scientific and Preclinical Research Programs


Investigating the Intrinsic Mitochondrial Apoptosis Pathway in Melanoma

Based on its demonstrated dose-dependent upregulation of Bax, downregulation of Bcl-2, and activation of caspase-9 and caspase-3 in SK-MEL-2 cells [1], dideoxypetrosynol A serves as a validated positive control or tool compound for studies of the intrinsic apoptosis pathway in melanoma. Its reliable mitochondrial apoptosis signature circumvents the confounding effects of agents that cause necrosis or target death receptor pathways, making it ideal for siRNA knockdown or overexpression context experiments where clean mitochondrial pathway activation is required.

Dissecting COX-2-Dependent Signaling in Hematological Malignancies

The selective suppression of COX-2 mRNA and protein with parallel reduction in PGE2 production, while sparing COX-1, positions dideoxypetrosynol A as a unique tool for studying COX-2-specific pathways in leukemia and lymphoma [2]. Unlike pharmaceutical NSAIDs or coxibs that may carry off-target pharmacological baggage at effective concentrations, dideoxypetrosynol A provides a biologically derived molecular probe for COX-2-dependent inflammation and cancer signaling research.

Telomerase Inhibition Screening and hTERT Regulatory Network Studies

The concurrent suppression of telomerase activity and hTERT expression, observed alongside its other pharmacodynamic effects in U937 cells [2], makes dideoxypetrosynol A a candidate reference compound for studies focused on telomerase regulation in cancer. Its dual COX-2/telomerase inhibitory profile allows it to serve as a positive control in high-content screens aimed at identifying novel agents that integrate both anti-inflammatory and anti-immortality mechanisms.

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies for Polyacetylenic Alcohols

With a published total synthesis and enzymatic resolution method that separately delivers both (+)- and (-)-enantiomers [3], dideoxypetrosynol A is uniquely suited for studies requiring stereochemically pure polyacetylenic standards. This capability enables rigorous SAR investigations, enantiomer-specific bioactivity comparisons, and the development of analytical methods for chiral purity assessment—all of which are fundamentally unavailable for Petrosia-derived polyacetylenes that lack synthetic routes.

Quote Request

Request a Quote for dideoxypetrosynol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.